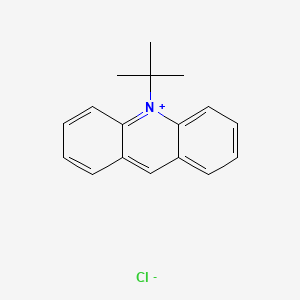
10-Tert-butylacridin-10-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Tert-butylacridin-10-ium chloride: is an organic compound with the molecular formula C_17H_20ClN. It is a derivative of acridine, a nitrogen-containing heterocyclic compound. The presence of the tert-butyl group at the 10th position of the acridine ring and the chloride ion makes this compound unique. Acridine derivatives are known for their applications in various fields, including medicinal chemistry and photochemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-tert-butylacridin-10-ium chloride typically involves the alkylation of acridine with tert-butyl chloride in the presence of a strong base. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Acridine+tert-Butyl chloride→10-Tert-butylacridin-10-ium chloride
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions: 10-Tert-butylacridin-10-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert the compound into dihydroacridine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed:
Oxidation: Acridone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 10-Tert-butylacridin-10-ium chloride is used as a precursor in the synthesis of other acridine derivatives. It is also employed in photochemical studies due to its unique electronic properties.
Biology: In biological research, acridine derivatives are studied for their potential as DNA intercalators. These compounds can insert themselves between DNA base pairs, affecting DNA replication and transcription.
Medicine: Acridine derivatives, including this compound, are investigated for their potential as anticancer agents. Their ability to interact with DNA makes them promising candidates for chemotherapy.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and vibrant color make it suitable for various applications.
作用機序
The mechanism of action of 10-tert-butylacridin-10-ium chloride involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of the DNA molecule. This can inhibit DNA replication and transcription, leading to cell death. The molecular targets include DNA polymerase and topoisomerase enzymes, which are essential for DNA synthesis and repair.
類似化合物との比較
Acridine: The parent compound of 10-tert-butylacridin-10-ium chloride.
Acridone: An oxidized derivative of acridine.
Dihydroacridine: A reduced form of acridine.
Uniqueness: this compound is unique due to the presence of the tert-butyl group, which enhances its stability and alters its electronic properties. This makes it more suitable for certain applications, such as photochemical studies and industrial dye production.
特性
CAS番号 |
61611-55-0 |
|---|---|
分子式 |
C17H18ClN |
分子量 |
271.8 g/mol |
IUPAC名 |
10-tert-butylacridin-10-ium;chloride |
InChI |
InChI=1S/C17H18N.ClH/c1-17(2,3)18-15-10-6-4-8-13(15)12-14-9-5-7-11-16(14)18;/h4-12H,1-3H3;1H/q+1;/p-1 |
InChIキー |
QPDNQLKHSLACDF-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)[N+]1=C2C=CC=CC2=CC3=CC=CC=C31.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



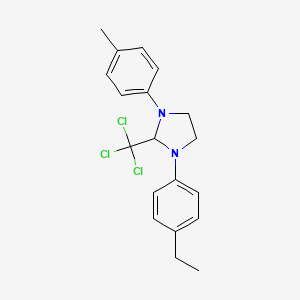
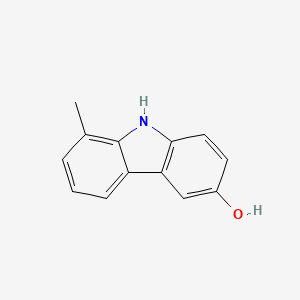

![1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-fluorobenzene](/img/structure/B14584357.png)
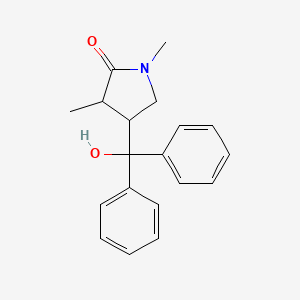

![2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]carbamate](/img/structure/B14584378.png)
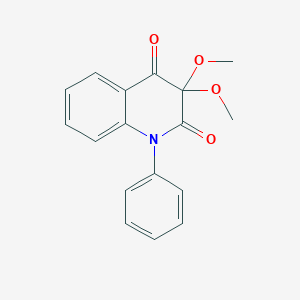

![Spiro[bicyclo[4.3.1]decane-10,2'-oxirane]](/img/structure/B14584391.png)
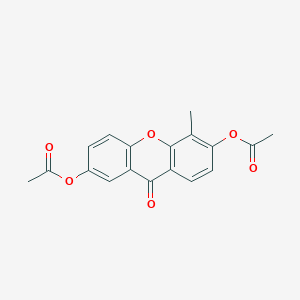
![[(Cyanocarbonyl)(phenyl)amino]benzene](/img/structure/B14584399.png)

